

# An In-depth Technical Guide to 2,5-Dichlorophenol

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Compound of Interest

Compound Name: 2,5-Dichlorophenol

Cat. No.: B122974

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CAS Number: 583-78-8

Synonyms: 2,5-DCP, Phenol, 2,5-dichloro-, 3,6-Dichlorophenol, NSC-6296, UNII-

3B11G9AKBA[1][2]

This technical guide provides a comprehensive overview of **2,5-Dichlorophenol** (2,5-DCP), a chlorinated aromatic organic compound. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical and physical properties, synthesis methodologies, applications, toxicological profile, and analytical procedures.

# **Chemical and Physical Properties**

**2,5-Dichlorophenol** is a colorless to light brown crystalline solid with a distinct phenolic odor. [3] It is sparingly soluble in water but soluble in organic solvents. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2,5-Dichlorophenol** 



Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> O	[2][4]
Molecular Weight	163.00 g/mol	[2][4]
Melting Point	54-58 °C	[5][6]
Boiling Point	211-222 °C	[7]
Water Solubility	Insoluble	[8]
logP (Octanol/Water)	3.06	[6]
рКа	7.51	
Vapor Density	5.6 (air = 1)	[3]

# Synthesis of 2,5-Dichlorophenol

Several synthetic routes to **2,5-Dichlorophenol** have been reported. Two common methods are detailed below.

# Experimental Protocol 1: Synthesis from p-Dichlorobenzene

This method involves a three-step process starting from p-dichlorobenzene.[9]

Step 1: Friedel-Crafts Acylation to form 2,5-Dichloroacetophenone

- In a reaction vessel equipped with a stirrer and a reflux condenser, add p-dichlorobenzene.
- Add anhydrous aluminum trichloride as the catalyst.
- Slowly add acetyl chloride to the mixture. The molar ratio of p-dichlorobenzene, acetyl chloride, and aluminum chloride is typically in the range of 1:1:1 to 1:1.5:3.[9]
- Heat the reaction mixture to a temperature between 60-150 °C (optimally 90-120 °C) and maintain for several hours with continuous stirring.[9]



- After the reaction is complete, cool the mixture and quench by carefully adding it to icewater.
- Extract the product, 2,5-dichloroacetophenone, with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and a dilute base solution to remove any remaining acid.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent under reduced pressure to obtain the crude product.

#### Step 2: Baeyer-Villiger Oxidation to form 2,5-Dichlorophenyl Acetate

- Dissolve the 2,5-dichloroacetophenone from the previous step in an appropriate organic solvent.
- Add a peroxide, such as hydrogen peroxide or peracetic acid, to the solution in the presence of a catalyst (e.g., scandium trifluoromethanesulfonate).[9]
- Maintain the reaction at room temperature with stirring until the starting material is consumed (monitored by TLC or GC).
- Upon completion, quench the reaction and extract the product, 2,5-dichlorophenyl acetate, with an organic solvent.
- Wash and dry the organic extract as described in the previous step.

#### Step 3: Hydrolysis to form 2,5-Dichlorophenol

- Dissolve the 2,5-dichlorophenyl acetate in a suitable solvent.
- Add an aqueous solution of an inorganic base (e.g., sodium hydroxide).
- Heat the mixture to reflux and maintain for a sufficient time to achieve complete hydrolysis.
- After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,5-Dichlorophenol.



• Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or sublimation.

# Experimental Protocol 2: Synthesis from 1-bromo-2,5-dichlorobenzene

This process involves the reaction of 1-bromo-2,5-dichlorobenzene with sodium hydroxide in methanol, utilizing a copper catalyst at elevated temperatures.[10]

- In a high-pressure reactor, combine 1-bromo-2,5-dichlorobenzene, sodium hydroxide, and a copper catalyst in methanol.
- Seal the reactor and heat the mixture to an elevated temperature with stirring.
- Monitor the reaction progress by GC or HPLC until the starting material is consumed.
- After completion, cool the reactor to room temperature and carefully vent any excess pressure.
- Transfer the reaction mixture and acidify with a suitable acid to precipitate the 2,5-Dichlorophenol.
- Isolate the product by filtration, wash with water to remove inorganic salts, and dry.
- Purify the crude 2,5-Dichlorophenol by recrystallization from an appropriate solvent or by sublimation.

## **Applications**

**2,5-Dichlorophenol** serves as a crucial intermediate in the synthesis of various chemicals.[3] Its primary applications include:

- Pesticide Manufacturing: It is a key precursor in the production of the herbicide Dicamba.
- Disinfectants and Preservatives: It is utilized in the formulation of some soaps, detergents, and pesticides due to its antimicrobial properties.[3]
- Organic Synthesis: It is used in the synthesis of dyes, polymers, and pharmaceuticals.



# **Analytical Methods**

The determination of **2,5-Dichlorophenol** in various matrices is essential for environmental monitoring and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

### **HPLC Method for Water Samples**

A general HPLC method for the analysis of chlorophenols in water is outlined below.[11]

- Sample Preparation:
  - Acidify the water sample to stabilize the phenolic compounds.
  - Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A C18 cartridge is commonly used.
  - Elute the 2,5-Dichlorophenol from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
  - Evaporate the eluate to a smaller volume and reconstitute in the mobile phase.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm).[11]
  - Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with acetic acid or phosphoric acid). A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.[11]
  - Flow Rate: Typically 1.0 mL/min.[11]
  - Detection: UV detection at a wavelength of approximately 280-292 nm.[11]
  - Injection Volume: 10-20 μL.[11]

# **GC-MS Method for Biological Samples**



For the analysis of **2,5-Dichlorophenol** in biological matrices like urine or blood, a derivatization step is often required to improve its volatility and chromatographic behavior.

- Sample Preparation and Derivatization:
  - Perform an enzymatic or acid hydrolysis to release conjugated 2,5-Dichlorophenol.
  - Extract the analyte from the sample using a suitable organic solvent.
  - Derivatize the extracted 2,5-Dichlorophenol with an acetylating agent (e.g., acetic anhydride) or a silylating agent (e.g., BSTFA).
  - Concentrate the derivatized extract before injection.
- GC-MS Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - Carrier Gas: Helium at a constant flow rate.
  - Injector: Splitless injection mode is typically used for trace analysis.
  - Oven Temperature Program: A temperature gradient is programmed to achieve good separation of the analyte from other components. For example, starting at a lower temperature (e.g., 60°C), ramping up to a higher temperature (e.g., 280°C).
  - Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

# **Toxicology and Metabolism**

**2,5-Dichlorophenol** is classified as harmful if swallowed and causes skin and eye irritation.[8] It is also toxic to aquatic organisms.[6][12]

Table 2: Acute Toxicity Data for **2,5-Dichlorophenol** 



Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	580 mg/kg	[5][8]
LD50	Mouse	Oral	946 mg/kg	[5][8]
LC50 (96h)	Oryzias latipes (Japanese medaka)	-	3.3 mg/L	[6]
EC50 (5 min)	Microtox	-	8.36 mg/L	[6]

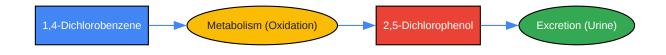
**2,5-Dichlorophenol** is a known human xenobiotic metabolite.[2] It is a primary metabolite of 1,4-dichlorobenzene (p-DCB), a common ingredient in mothballs and room deodorizers.[13] Exposure to p-DCB leads to the formation of **2,5-Dichlorophenol** in the body, which can then be excreted in the urine.

Some studies have suggested that dichlorophenols may act as endocrine disruptors by interfering with hormone signaling pathways.[7] While the specific mechanisms for **2,5-Dichlorophenol** are still under investigation, related compounds like 2,4-Dichlorophenol have been shown to induce apoptosis through the mitochondrial pathway in aquatic organisms.[14] This involves an increase in reactive oxygen species (ROS), a change in the Bax/Bcl-2 ratio, and a reduction in the mitochondrial membrane potential.

### **Visualizations**

### Metabolic Pathway of 1,4-Dichlorobenzene

The following diagram illustrates the metabolic conversion of 1,4-Dichlorobenzene to **2,5-Dichlorophenol**.



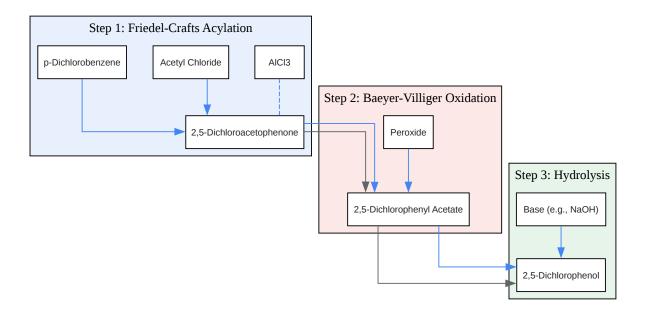
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Caption: Metabolism of 1,4-Dichlorobenzene to **2,5-Dichlorophenol**.



# Experimental Workflow for Synthesis from p-Dichlorobenzene

This diagram outlines the key stages in the synthesis of **2,5-Dichlorophenol** starting from p-Dichlorobenzene.



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Caption: Synthesis workflow for **2,5-Dichlorophenol**.

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